(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
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Overview
Description
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is a chemical compound with the molecular formula C9H9ClO2S It is known for its unique structure, which includes a benzodioxin ring substituted with a chlorine atom and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzodioxin ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chlorine atom can produce a variety of substituted benzodioxin derivatives.
Scientific Research Applications
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(2,4-difluorophenyl)methanol
- 6-Acetyl-1,4-benzodioxane
Uniqueness
What sets (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol apart from similar compounds is its unique combination of a benzodioxin ring with a methanethiol group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9ClO2S |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanethiol |
InChI |
InChI=1S/C9H9ClO2S/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h3-4,13H,1-2,5H2 |
InChI Key |
BGJROYQMDHAFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CS |
Origin of Product |
United States |
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